molecular formula C21H21FN2O2 B5220834 3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

Cat. No. B5220834
M. Wt: 352.4 g/mol
InChI Key: DFEJTKMRGYGWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a chemical compound that belongs to the class of indazole derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole can modulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various physiological and pathological processes. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability and use in certain research settings.

Future Directions

There are several future directions for research on 3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets for drug development. Finally, there is a need for more studies to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves a multi-step process that includes the condensation of 3-fluoroaniline with 2-acetyl-1-naphthol, followed by cyclization and subsequent acylation. The final product is obtained after purification and characterization.

Scientific Research Applications

3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been investigated for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

properties

IUPAC Name

1-[3-(3-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-3-19(25)24-21(14-5-4-6-15(22)11-14)17-10-8-13-7-9-16(26-2)12-18(13)20(17)23-24/h4-7,9,11-12,17,21H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEJTKMRGYGWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-8-yl methyl ether

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